molecular formula C10H19N3 B11728863 Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11728863
M. Wt: 181.28 g/mol
InChI Key: IUTSJAILOATCAI-UHFFFAOYSA-N
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Description

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a methylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with butyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.

Scientific Research Applications

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in cell division and DNA replication, thereby impeding the growth of malignant tumors. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects.

Comparison with Similar Compounds

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3

InChI Key

IUTSJAILOATCAI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CC

Origin of Product

United States

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